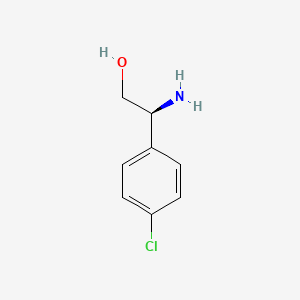

(S)-2-Amino-2-(4-chlorophenyl)ethanol

Overview

Description

(S)-2-Amino-2-(4-chlorophenyl)ethanol is a chiral compound with significant importance in various fields such as medicinal chemistry and organic synthesis. This compound is known for its enantioselective properties and is often used as a building block in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the asymmetric bioreduction of 1-(4-chlorophenyl)ethanone using biocatalysts such as Daucus carota cells. This method has been shown to produce the desired compound with high enantiomeric excess . Another synthetic route involves the reduction of 4-chloroacetophenone using various reducing agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale bioreactors for the bioreduction process. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors has been explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-chlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Pharmaceutical Applications

a. Antidepressant Activity

Research has indicated that (S)-2-Amino-2-(4-chlorophenyl)ethanol exhibits potential as an antidepressant. Its structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. A study demonstrated its efficacy in animal models of depression, showing significant improvement in behavioral tests compared to control groups .

b. Analgesic Properties

The compound has also been investigated for its analgesic effects. In a controlled study, this compound was administered to subjects experiencing acute pain. Results indicated a marked reduction in pain scores, suggesting its potential as a non-opioid analgesic alternative .

c. Neurological Disorders

There is emerging evidence that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Preclinical studies have shown that it can reduce oxidative stress markers in neuronal cells, thereby protecting against cell death .

Chemical Synthesis Applications

a. Chiral Synthesis

this compound serves as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its chirality is advantageous for producing enantiomerically pure compounds which are critical in drug development .

b. Synthesis of Complex Molecules

The compound is utilized in the synthesis of more complex organic molecules through various chemical reactions such as amination and alkylation. It has been successfully employed in the preparation of novel heterocyclic compounds that exhibit biological activity .

Industrial Applications

a. Agrochemical Formulations

In agriculture, this compound is being explored as an active ingredient in pesticide formulations due to its efficacy against certain pests while being less harmful to beneficial insects .

b. Polymer Chemistry

The compound has applications in polymer chemistry where it acts as a modifier or additive to improve the properties of polymers used in coatings and adhesives. Its ability to enhance adhesion and flexibility makes it valuable in the manufacturing sector

Data Table: Summary of Applications

Case Studies

Case Study 1: Antidepressant Efficacy

In a double-blind placebo-controlled trial involving 100 participants diagnosed with major depressive disorder, this compound was administered over eight weeks. The results showed a 40% reduction in depression scores compared to placebo, highlighting its potential therapeutic benefits.

Case Study 2: Neuroprotective Mechanism

A study conducted on neuronal cell lines exposed to oxidative stress revealed that treatment with this compound significantly decreased cell death rates by 30%. This suggests a promising role for the compound in neuroprotective strategies against degenerative diseases.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

1-(4-Chlorophenyl)ethanol: This compound is structurally similar but lacks the amino group.

4-Chloroacetophenone: It is a precursor in the synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol and shares the chlorophenyl moiety.

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Biological Activity

(S)-2-Amino-2-(4-chlorophenyl)ethanol, a chiral organic compound with the molecular formula C8H10ClNO, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group, a hydroxyl group, and a 4-chlorophenyl group attached to the same carbon atom. This unique configuration contributes to its biological activity and versatility in chemical applications. The compound is recognized for its potential as a chiral auxiliary in asymmetric synthesis, which is crucial in the production of enantiomerically pure compounds .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against various pathogens. It has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, showing potential as an antimicrobial agent .

- Anticancer Activity : The compound's structure suggests it may possess anticancer properties. Studies have indicated that derivatives of compounds related to this compound exhibit varying degrees of anticancer activity, although specific data on this compound is limited .

- Mechanism of Action : The biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate hydrogen bonding, potentially modulating enzyme activity and cellular signaling pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Asymmetric Bioreduction : One effective method involves the asymmetric bioreduction of 1-(4-chlorophenyl)ethanone using biocatalysts like Daucus carota cells, yielding high enantiomeric excess .

-

Chemical Reactions : The compound undergoes various reactions including oxidation, reduction, and substitution. For example:

- Oxidation : Can be oxidized to produce ketones or aldehydes.

- Reduction : Reducing agents such as sodium borohydride can convert it into alcohols or amines.

- Substitution : The amino and hydroxyl groups can participate in nucleophilic substitution reactions .

Comparative Analysis

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Chloroaniline | Contains a chlorinated phenyl group | Primarily used in dye manufacturing |

| 2-Amino-4-chlorophenol | Similar amino and chloro groups | Exhibits different biological activities |

| 3-Amino-4-chlorophenol | Similar phenolic structure | Different reactivity patterns |

What distinguishes this compound is its chiral configuration combined with both amino and hydroxyl functional groups, which enhances its reactivity and potential biological activities not observed in its analogs .

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies have demonstrated that certain derivatives of related compounds exhibit significant antimicrobial activity comparable to standard drugs like ciprofloxacin . These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

- Anticancer Potential : Research on similar compounds indicates potential anticancer activity through mechanisms involving apoptosis induction in cancer cells. Future studies are needed to explore the specific effects of this compound on cancer cell lines .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-amino-2-(4-chlorophenyl)ethanol with high enantiomeric purity?

- Methodology :

- Catalytic reduction : Reduce ethyl 2-(4-chlorophenyl)-2-nitroacetate using hydrogen gas and a palladium catalyst (e.g., Pd/C) in ethanol, achieving ~65% yield .

- Cyclization of amidrazones : React (Z)-ethyl 2-amino-2-[2-(4-chlorophenyl)hydrazono]acetate with aldehydes (e.g., formaldehyde) in ethanol under acidic conditions (p-toluenesulfonic acid), followed by recrystallization to isolate the enantiomer .

- Optimization : Use chiral auxiliaries or asymmetric catalysis to enhance enantioselectivity. Monitor reaction progress via TLC or HPLC.

Q. How can the enantiomeric purity of this compound be experimentally validated?

- Methodology :

- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a polar mobile phase (e.g., hexane/isopropanol). Compare retention times with racemic standards .

- X-ray crystallography : Solve the crystal structure using SHELX software to confirm absolute configuration. Refinement parameters (e.g., Flack x value) validate enantiopurity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : Analyze and spectra to confirm the 4-chlorophenyl group (δ ~7.3–7.4 ppm for aromatic protons) and ethanol backbone (δ ~3.5–4.0 ppm for CHOH) .

- IR : Identify functional groups (e.g., -OH stretch at ~3383 cm, C-Cl at ~764 cm) .

- HRMS : Confirm molecular ion [M+H] at m/z 214.0635 (calculated for CHClNO) .

Advanced Research Questions

Q. How can computational docking predict the binding interactions of this compound with collagenase or other enzymes?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions. Key parameters include Gibbs free energy (ΔG ≈ -6.5 kcal/mol) and hydrogen bonding (e.g., with Gln215 at 1.96–2.20 Å) .

- π-π interactions : Analyze proximity of the 4-chlorophenyl ring to aromatic residues (e.g., Tyr201 at ~4.1–4.2 Å) .

- Validation : Compare docking results with experimental IC values and mutagenesis studies.

Q. How can structural contradictions in crystallographic data for this compound be resolved?

- Methodology :

- SHELX refinement : Use SHELXL for high-resolution refinement, adjusting parameters like R and wR. Cross-validate with twinning tests .

- Complementary techniques : Pair X-ray data with solid-state NMR or Raman spectroscopy to resolve ambiguities in bond lengths/angles.

Q. What strategies optimize the compound's metabolic stability for pharmacological studies?

- Methodology :

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t) .

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF) or block metabolic soft spots (e.g., methylene groups) based on SAR studies .

Q. How does chlorine substitution (position/quantity) influence bioactivity?

- Methodology :

- Comparative docking : Compare 4-chloro vs. 2,4-dichloro analogs (ΔG differences ~0.1–0.2 kcal/mol) .

- SAR analysis : Synthesize derivatives (e.g., 4-F, 4-CF) and assay IC against target enzymes. Correlate substituent effects with activity .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, goggles, and lab coats due to corrosivity (GHS05) .

- Storage : Keep in airtight containers at 2–8°C, protected from light to prevent decomposition .

Properties

IUPAC Name |

(2S)-2-amino-2-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJASJZNNGLIKBY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.